
Fluorescent Red Mega 485 NHS-ester
Overview
Description
Fluorescent Red Mega 485 NHS-ester is a red-emitting, amine-reactive fluorescent dye used for covalent labeling of biomolecules such as proteins, peptides, and RNA. It contains an N-hydroxysuccinimide (NHS) ester group, enabling efficient conjugation to primary amines under mild alkaline conditions (pH 8–9) . The compound is commercially available through suppliers like Santa Cruz Biotechnology (CAS: 890317-36-9; catalog number: sc-211526) at a price of $218 per 1 mg .
Its primary applications include flow cytometry and fluorescence-activated cell sorting (FACS), where it has been employed to label recombinant proteins (e.g., pilus proteins from Streptococcus pyogenes) for studying interactions with Toll-like receptors (TLRs) on HEK-Blue cells . The dye’s compatibility with biological buffers (e.g., PBS) and its stability in dimethylformamide (DMF) make it suitable for diverse experimental workflows .
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare a stock solution of Fluorescent Red Mega 485 NHS-ester, dissolve 1 mg of the compound in 50 µl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 40 nmol/µl. Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 mM), for example, 1 mg of avidin in 200 µl buffer. Protein concentrations should typically be 2 mg/ml or higher. Transfer an appropriate volume of the label stock solution to the protein solution dropwise and under stirring. Due to the high reactivity of the NHS ester, add an equimolar amount or up to a double excess of the label to the protein to obtain a dye-to-protein ratio (D/P) between 1 and 2. Incubate the mixture for one hour at room temperature. Separate the obtained protein conjugate from unreacted free dye using a Sephadex column .
Chemical Reactions Analysis
Types of Reactions
Fluorescent Red Mega 485 NHS-ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules.
Common Reagents and Conditions
Reagents: Dimethylformamide (DMF), bicarbonate buffer (pH 9.0, 50 mM), Sephadex column.
Conditions: Room temperature, stirring, incubation for one hour.
Major Products
The major product formed from the reaction of this compound with primary amines is a fluorescently labeled biomolecule, such as a protein conjugate .
Scientific Research Applications
Introduction to Fluorescent Red Mega 485 NHS-ester
This compound (CAS 890317-36-9) is a specialized fluorescent biolabel designed for covalent coupling to proteins and other biomolecules containing primary amino groups. This compound is particularly noted for its large Stokes shift, making it suitable for multicolor fluorescence applications in various scientific fields. Its unique properties enable researchers to visualize and track biomolecules in complex biological systems, facilitating advancements in chemistry, biology, medicine, and industry.
Preparation Protocol
- Stock Solution Preparation : Dissolve 1 mg of the NHS-ester in 50 µl of absolute, amine-free dimethylformamide (DMF) to achieve a concentration of approximately 40 nmol/µl.
- Protein Solution Preparation : Dissolve the target protein in bicarbonate buffer (pH 9.0, 50 mM). Typical protein concentrations should be around 2 mg/ml or higher.
- Labeling Reaction : Add the NHS-ester stock solution dropwise to the protein solution while stirring. Use an equimolar amount or up to double excess of the label relative to the protein.
- Incubation : Allow the mixture to react at room temperature for one hour.
- Separation : Purify the labeled protein using a Sephadex column to remove unreacted dye.
Chemistry
This compound is utilized for:
- Labeling and Tracking : It assists in tracking chemical reactions and processes through fluorescence.
Biology
In biological research, this compound is employed in:
- Fluorescence Microscopy : Enables visualization of cellular structures and dynamics.
- Flow Cytometry : Used for analyzing cell populations based on fluorescence characteristics.
- DNA Sequencing and FISH Microscopy : Facilitates genetic analysis and visualization of specific DNA sequences.
Medicine
In the medical field, applications include:
- Diagnostic Assays : Utilized in assays to detect biomarkers associated with diseases.
- Imaging Techniques : Enhances imaging modalities for better visualization of pathological conditions.
Industry
This compound finds applications in:
- Biosensors Development : Integral in developing sensitive biosensors for detecting various analytes.
- Analytical Tools : Used in creating tools that require fluorescent labeling for analysis.
Case Study 1: Protein Labeling for Cellular Imaging
In a study exploring cellular signaling pathways, researchers used this compound to label specific proteins involved in immune responses. The labeled proteins were visualized using confocal microscopy, allowing detailed observation of their localization and interaction within live cells.
Case Study 2: Diagnostic Assay Development
A diagnostic assay was developed using this compound to detect specific cancer biomarkers in patient samples. The assay demonstrated high sensitivity and specificity, showcasing the compound's effectiveness in clinical diagnostics.
Mechanism of Action
Fluorescent Red Mega 485 NHS-ester exerts its effects through covalent coupling to primary amino groups in proteins and other biomolecules. The NHS ester reacts with the amine groups to form stable amide bonds, resulting in the fluorescent labeling of the target molecule. This labeling allows for the visualization and tracking of the biomolecule in various experimental setups .
Comparison with Similar Compounds
Fluorescent Red Mega 485 NHS-ester belongs to a broader class of NHS-ester-linked fluorophores. Below is a detailed comparison with structurally or functionally related compounds, supported by experimental and commercial
Spectral and Functional Properties
Key Differentiators
- Stokes Shift : Fluorescent Red Mega 485 and Mega 520 exhibit large Stokes shifts, reducing spectral overlap in multiplexed experiments compared to Alexa Fluor 488 (~30 nm shift) .
- Cost Efficiency : Fluorescent Red Mega 485 is more affordable than Chromeo™ 494 ($218 vs. $592 per mg) .
- Specialized Applications : pHrodo Red is preferred for pH-dependent studies, while Mega 485 is optimized for receptor-binding assays in flow cytometry .
Protocol Compatibility
- RNA Labeling : Fluorescent Red Mega 485 can be used in NHS-ester RNA labeling protocols, though optimization (e.g., reduced reagent volume) is required to match the efficiency of dyes like Alexa Fluor 488 .
- However, competitor molecules (e.g., sulfo-NHS-biotin) could theoretically be applied to reduce quenching, as demonstrated for other dyes .
Stability and Reaction Kinetics
- Mega dyes (485/520) are stable in DMF and DMSO, critical for long-term storage and labeling reactions .
Biological Activity
Fluorescent Red Mega 485 NHS-ester (CAS Number: 890317-36-9) is a fluorescent biolabel widely used in biological research for labeling proteins and other biomolecules. Its unique properties make it particularly valuable in various imaging techniques, including fluorescence microscopy and flow cytometry. This article delves into its biological activity, mechanisms of action, and applications based on a comprehensive review of relevant literature.
Overview of this compound
This compound is characterized by:
- Chemical Formula : C29H33N3O9S
- Molecular Weight : 599.65 g/mol
- Absorption Maximum : 485 nm
- Emission Maximum : 560 nm
- Stokes Shift : Large, facilitating multicolor detection in experiments .
Target and Mode of Action
The primary target for this compound is proteins and other biomolecules containing primary amino groups. The compound operates through a covalent coupling mechanism, specifically via amine conjugation, forming stable amide bonds with the target biomolecules. This reaction is crucial for the effective labeling of proteins for subsequent detection and analysis.
Reaction Conditions
The typical reaction conditions for labeling include:
- Reagents : Dimethylformamide (DMF), bicarbonate buffer (pH 9.0).
- Incubation Time : Approximately one hour at room temperature.
- Separation Method : Sephadex column chromatography to isolate the labeled protein from unreacted dye .
This compound exhibits several significant biochemical properties:
- Covalent Bond Formation : It forms covalent bonds with primary amino groups, which allows for the specific labeling of proteins.
- Cellular Effects : The compound enables visualization and tracking of proteins within cellular environments, influencing various cellular processes.
Imaging Techniques
This compound is extensively used in:
- Fluorescence Microscopy : For visualizing cellular structures and dynamics.
- Flow Cytometry : To analyze cell populations based on fluorescent labeling.
Case Studies
- Protein Localization Studies : In a study involving recombinant MAP70-5, fluorescently labeled microtubules were analyzed to understand protein interactions within plant cells. The results demonstrated the binding behavior of MAP70-5 on microtubules using total internal reflection fluorescence (TIRF) microscopy, highlighting the utility of fluorescent labels like Mega 485 in cellular imaging .
- Multicolor Labeling Applications : The ability to use this compound alongside other fluorescent labels allows researchers to conduct complex multicolor experiments, enhancing the understanding of protein interactions and cellular mechanisms .
Temporal and Dosage Effects
The biological activity of this compound can vary over time due to factors such as degradation and environmental stability. Additionally, dosage effects observed in animal models indicate that varying concentrations can influence the efficacy of labeling and subsequent detection methods.
Transport and Distribution
Once inside cells, this compound is transported through interactions with specific transporters and binding proteins, which can affect its localization and effectiveness in experiments. Understanding these pathways is essential for optimizing its use in biological assays .
Q & A
Q. Basic: What is the chemical mechanism underlying Fluorescent Red Mega 485 NHS-ester conjugation to biomolecules?
This compound reacts with primary amine groups (-NH₂) on proteins or other biomolecules via nucleophilic acyl substitution. The NHS-ester group forms a stable amide bond with lysine residues or N-terminal amines under mildly alkaline conditions (pH 8–9). This covalent linkage ensures minimal disruption to the biomolecule’s native structure while enabling fluorescence detection. Researchers should ensure the absence of competing amine-containing buffers (e.g., Tris) during conjugation to maximize efficiency .
Q. Basic: What buffer conditions optimize the conjugation efficiency of this compound?
Optimal conjugation requires:
- pH 8–9 (e.g., bicarbonate or HEPES buffers) to activate primary amines.
- Amine-free solvents (e.g., DMF or DMSO) for dissolving the dye.
- Molar ratio of 5–10:1 (dye:protein) to balance labeling efficiency and steric interference.
Avoid thiol-containing reagents (e.g., β-mercaptoethanol) or imidazole, which may quench fluorescence or compete for reactive sites .
Q. Basic: How should this compound stock solutions be prepared and stored?
- Dissolve 1 mg of dye in 50 µL of anhydrous DMF (≈20 mM stock).
- Aliquot and store at -20°C in light-protected vials to prevent hydrolysis.
- Avoid freeze-thaw cycles; NHS-esters degrade rapidly in aqueous environments. Validate dye integrity via absorbance spectroscopy before use .
Q. Advanced: How can spectral overlap be resolved when using this compound in multicolor imaging?
To mitigate spectral crosstalk:
- Characterize emission/excitation profiles using control samples. Fluorescent Red Mega 485’s emission peak (~485 nm) may overlap with blue-green channels.
- Use spectral unmixing tools (e.g., Fiji/ImageJ plugins) to isolate signals.
- Pair with dyes emitting in far-red regions (e.g., Cy5) for clearer separation. Validate with single-dye controls to confirm specificity .
Q. Advanced: What methods quantify labeling efficiency and dye-to-protein ratio?
- Absorbance spectroscopy : Measure dye/protein absorbance at their respective λmax (e.g., 485 nm for the dye, 280 nm for protein). Correct for dye contribution at 280 nm.
- Mass spectrometry : Detect mass shifts corresponding to dye conjugation.
- Fluorescence correlation spectroscopy (FCS) : Assess labeled biomolecule brightness and homogeneity .
Q. Advanced: How can nonspecific binding of this compound be minimized in live-cell imaging?
- Pre-block cells with 1–5% BSA or 0.1 M glycine to saturate free amine sites.
- Reduce incubation time (≤1 hour at 4°C) to limit internalization.
- Include quenching agents (e.g., Tris buffer post-labeling) to neutralize unreacted NHS-esters. Validate specificity via knockout controls .
Q. Advanced: What are the implications of this compound’s solubility for in vivo applications?
- Solubility : The dye dissolves in polar aprotic solvents (DMF, acetonitrile) but may aggregate in aqueous buffers. Use ≤5% DMF in final labeling solutions to maintain biocompatibility.
- Toxicity : High DMF concentrations (>10%) can induce cytotoxicity. Test cell viability post-labeling via MTT assays or propidium iodide exclusion .
Q. Advanced: How does this compound compare to maleimide-based dyes for site-specific labeling?
- NHS-ester : Targets surface-exposed lysines/N-termini; may label multiple sites.
- Maleimide : Reacts with cysteine thiols; useful for engineered single-cysteine proteins.
For precise single-site labeling, combine this compound with site-directed mutagenesis (e.g., introduce a unique lysine) .
Q. Advanced: What controls are essential for validating this compound labeling in immunohistochemistry?
- Negative controls : Omit the dye or use amine-blocked tissue sections.
- Competition assays : Pre-incubate with excess unconjugated dye to confirm signal reduction.
- Cross-reactivity checks : Co-stain with organelle-specific markers (e.g., DAPI for nuclei) to verify subcellular localization accuracy .
Q. Advanced: How can photobleaching of this compound be minimized during time-lapse imaging?
Properties
IUPAC Name |
3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRRBXLGPVGMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746665 | |
Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890317-36-9 | |
Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 890317-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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